molecular formula C18H18FN3OS B3003312 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide CAS No. 881814-87-5

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide

Cat. No.: B3003312
CAS No.: 881814-87-5
M. Wt: 343.42
InChI Key: FGTZZDHJJURCDA-UHFFFAOYSA-N
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Description

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide is a chemical compound with the molecular formula C18H18FN3OS. It is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide typically involves the reaction of 2-fluorophenylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification methods ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, while the fluorophenyl group enhances its affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTZZDHJJURCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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